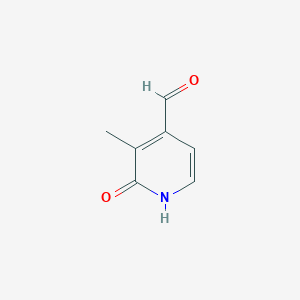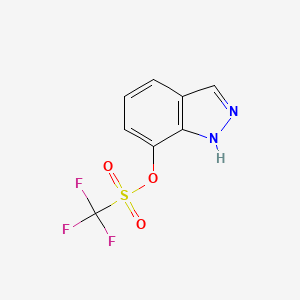
1H-Indazol-7-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol-7-yl trifluoromethanesulfonate is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features an indazole core, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, and a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties .
Métodos De Preparación
The synthesis of 1H-Indazol-7-yl trifluoromethanesulfonate typically involves the formation of the indazole core followed by the introduction of the trifluoromethanesulfonate group. One common method for synthesizing indazoles is through the cyclization of ortho-substituted benzylidenehydrazines. This can be achieved using various starting materials such as ortho-fluorobenzaldehyde and hydrazine . The trifluoromethanesulfonate group can then be introduced using trifluoromethanesulfonic anhydride under appropriate reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize byproducts .
Análisis De Reacciones Químicas
1H-Indazol-7-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The indazole core can participate in oxidation and reduction reactions, often mediated by metal catalysts.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common reagents used in these reactions include metal catalysts like copper(II) acetate and oxidizing agents such as oxygen . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indazol-7-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Indazol-7-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The indazole core can bind to specific enzymes or receptors, modulating their activity. The trifluoromethanesulfonate group enhances the compound’s reactivity and binding affinity by acting as an electron-withdrawing group . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparación Con Compuestos Similares
1H-Indazol-7-yl trifluoromethanesulfonate can be compared to other indazole derivatives such as:
1H-Indazole: Lacks the trifluoromethanesulfonate group, resulting in different reactivity and biological activity.
2H-Indazole: A tautomer of 1H-Indazole with different stability and reactivity.
Indazole-3-carboxamide: Known for its anticancer activity but lacks the electron-withdrawing trifluoromethanesulfonate group.
Propiedades
Fórmula molecular |
C8H5F3N2O3S |
|---|---|
Peso molecular |
266.20 g/mol |
Nombre IUPAC |
1H-indazol-7-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) |
Clave InChI |
NMNSIXPNRMMDKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


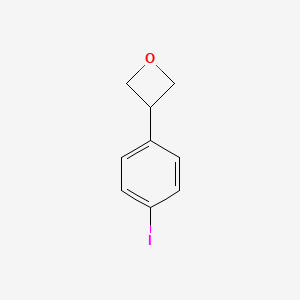
![Benzo[f]cinnoline](/img/structure/B12954418.png)



![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
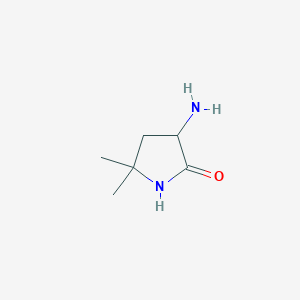
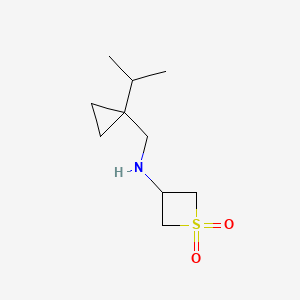
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
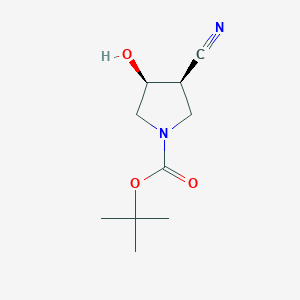
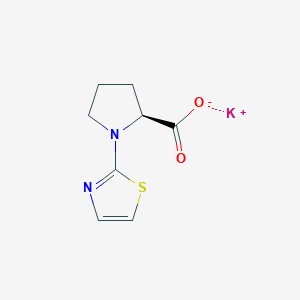
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
